molecular formula C19H23ClN2O4 B12330330 Tert-butyl (1-(((4-chloro-6-methoxyquinolin-7-yl)oxy)methyl)cyclopropyl)carbamate

Tert-butyl (1-(((4-chloro-6-methoxyquinolin-7-yl)oxy)methyl)cyclopropyl)carbamate

Cat. No.: B12330330
M. Wt: 378.8 g/mol
InChI Key: VHQUDDHYBDAKHG-UHFFFAOYSA-N
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Description

Tert-butyl (1-(((4-chloro-6-methoxyquinolin-7-yl)oxy)methyl)cyclopropyl)carbamate is a synthetic organic compound with a complex structure It contains a quinoline moiety, a cyclopropyl group, and a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1-(((4-chloro-6-methoxyquinolin-7-yl)oxy)methyl)cyclopropyl)carbamate typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1-(((4-chloro-6-methoxyquinolin-7-yl)oxy)methyl)cyclopropyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can lead to the formation of various substituted quinoline compounds .

Scientific Research Applications

Tert-butyl (1-(((4-chloro-6-methoxyquinolin-7-yl)oxy)methyl)cyclopropyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl (1-(((4-chloro-6-methoxyquinolin-7-yl)oxy)methyl)cyclopropyl)carbamate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes involved in critical biological pathways, further contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with DNA and inhibit enzymes makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C19H23ClN2O4

Molecular Weight

378.8 g/mol

IUPAC Name

tert-butyl N-[1-[(4-chloro-6-methoxyquinolin-7-yl)oxymethyl]cyclopropyl]carbamate

InChI

InChI=1S/C19H23ClN2O4/c1-18(2,3)26-17(23)22-19(6-7-19)11-25-16-10-14-12(9-15(16)24-4)13(20)5-8-21-14/h5,8-10H,6-7,11H2,1-4H3,(H,22,23)

InChI Key

VHQUDDHYBDAKHG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)COC2=CC3=NC=CC(=C3C=C2OC)Cl

Origin of Product

United States

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